

# Application Note & Synthesis Protocol: 2-(1H-pyrazol-1-ylmethyl)morpholine

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## Compound of Interest

Compound Name: 2-(1H-pyrazol-1-ylmethyl)morpholine

CAS No.: 1311317-06-2

Cat. No.: B1527884

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## Abstract

This document provides a comprehensive, field-tested guide for the laboratory synthesis of **2-(1H-pyrazol-1-ylmethyl)morpholine**, a heterocyclic compound of interest for scaffold-based drug discovery and medicinal chemistry. Morpholine and pyrazole moieties are prevalent in a wide array of biologically active compounds, making this combined scaffold a valuable building block for developing novel therapeutic agents.<sup>[1][2][3][4][5]</sup> The protocol herein outlines a robust, multi-step synthetic strategy starting from commercially available 2-(hydroxymethyl)morpholine. The synthesis involves protection of the morpholine nitrogen, conversion of the hydroxyl group to a suitable leaving group, N-alkylation of pyrazole, and final deprotection. This guide is designed for researchers in organic synthesis, chemical biology, and drug development, providing not only a step-by-step procedure but also the underlying chemical rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process.

## Introduction and Synthetic Strategy

The convergence of morpholine and pyrazole rings into a single molecular entity presents a compelling scaffold for chemical library synthesis. Morpholines are recognized for their favorable physicochemical properties, often improving the aqueous solubility and metabolic stability of drug candidates.<sup>[2][3]</sup> Pyrazoles are a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs and known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-infective properties.<sup>[1][6]</sup>

The synthesis of **2-(1H-pyrazol-1-ylmethyl)morpholine** is not directly reported as a standard procedure. Therefore, a rational, multi-step approach has been designed based on established and reliable chemical transformations. The overall strategy is depicted below:

Overall Synthetic Scheme:

(A proper chemical drawing should be inserted here showing the 4-step process: 1. Boc protection of 2-(hydroxymethyl)morpholine, 2. Chlorination of the alcohol, 3. N-alkylation of pyrazole, 4. Boc deprotection.)

The synthesis proceeds via four main stages:

- **Protection:** The secondary amine of the morpholine ring is protected with a tert-butyloxycarbonyl (Boc) group to prevent its interference in subsequent steps.
- **Activation:** The primary alcohol of the protected intermediate is converted into a good leaving group (chloride) to facilitate nucleophilic substitution.
- **N-Alkylation:** The activated morpholine derivative is used to alkylate the N1 position of the pyrazole ring under basic conditions. The regioselectivity of pyrazole alkylation is a critical consideration, with sterically unhindered pyrazoles generally favoring N1 substitution.<sup>[5][6][7]</sup>
- **Deprotection:** The Boc protecting group is removed under acidic conditions to yield the final target compound.

## Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of **2-(1H-pyrazol-1-ylmethyl)morpholine**.

## Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

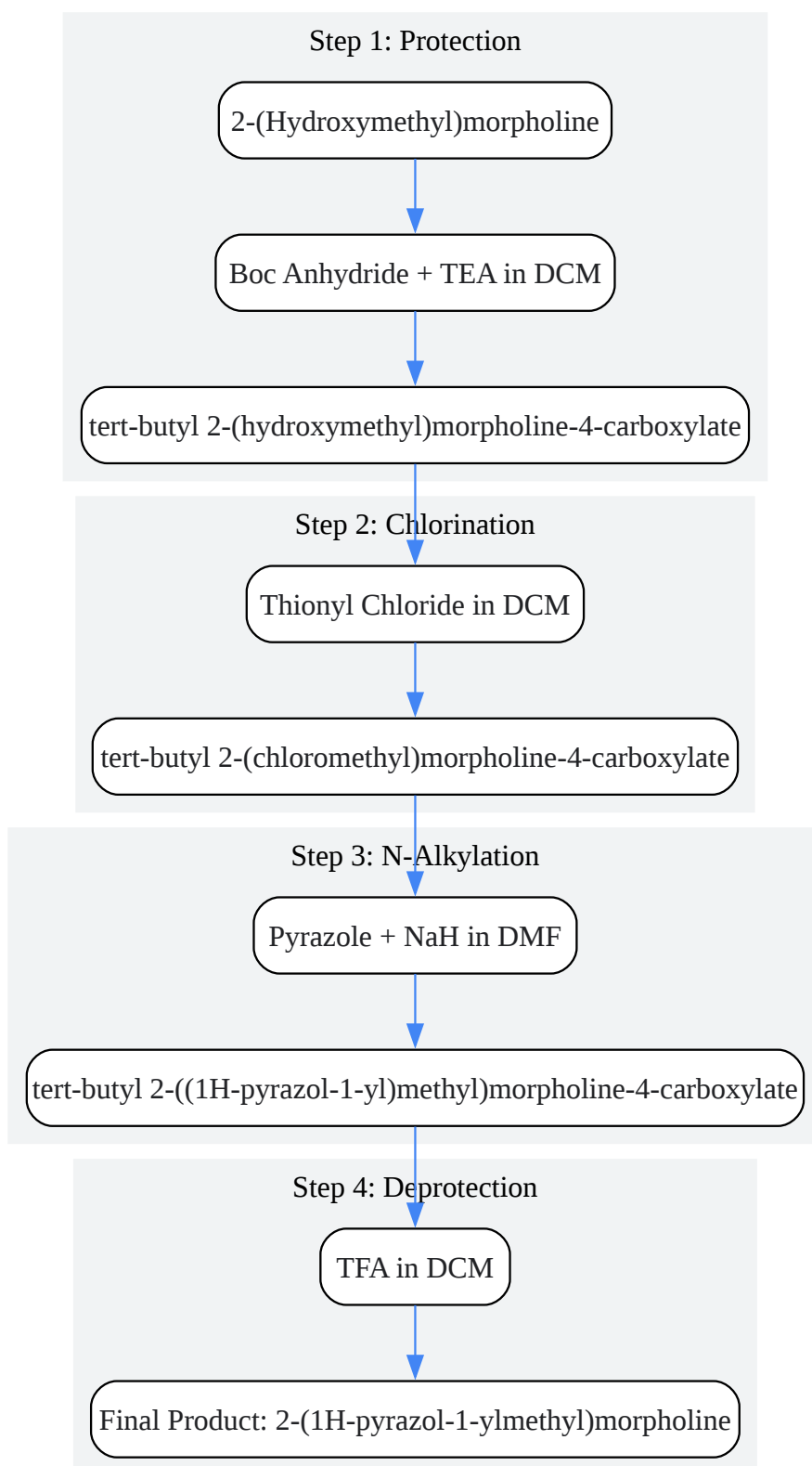
Reagent	Formula	MW ( g/mol )	Supplier	Notes
2-(Hydroxymethyl) morpholine	C <sub>5</sub> H <sub>11</sub> NO <sub>2</sub>	117.15	Sigma-Aldrich	Starting Material
Di-tert-butyl dicarbonate (Boc) <sub>2</sub> O	C <sub>10</sub> H <sub>18</sub> O <sub>5</sub>	218.25	Sigma-Aldrich	Protecting Agent
Dichloromethane (DCM)	CH <sub>2</sub> Cl <sub>2</sub>	84.93	Fisher Scientific	Anhydrous, for reaction
Triethylamine (TEA)	C <sub>6</sub> H <sub>15</sub> N	101.19	Sigma-Aldrich	Base, dried over KOH
Thionyl chloride	SOCl <sub>2</sub>	118.97	Acros Organics	Chlorinating Agent
Pyrazole	C <sub>3</sub> H <sub>4</sub> N <sub>2</sub>	68.08	Sigma-Aldrich	Nucleophile
Sodium hydride (NaH)	NaH	24.00	Sigma-Aldrich	60% dispersion in mineral oil
N,N-Dimethylformamide (DMF)	C <sub>3</sub> H <sub>7</sub> NO	73.09	Fisher Scientific	Anhydrous, for reaction
Trifluoroacetic acid (TFA)	C <sub>2</sub> HF <sub>3</sub> O <sub>2</sub>	114.02	Sigma-Aldrich	Deprotecting Agent
Ethyl Acetate (EtOAc)	C <sub>4</sub> H <sub>8</sub> O <sub>2</sub>	88.11	VWR	For extraction/chromatography
Hexanes	N/A	N/A	VWR	For chromatography
Saturated aq. NaHCO <sub>3</sub>	N/A	N/A	Lab Prepared	For work-up
Brine	N/A	N/A	Lab Prepared	For work-up

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Anhydrous MgSO <sub>4</sub>	MgSO <sub>4</sub>	120.37	Fisher Scientific	Drying agent
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## Workflow Overview



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Caption: Overall synthetic workflow from starting material to final product.

## Step 1: Synthesis of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate

Causality: The secondary amine of the morpholine is more nucleophilic than the primary alcohol and would compete in the subsequent alkylation step. Protecting it as a tert-butyl carbamate (Boc group) effectively masks its reactivity and can be easily removed later.

- Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(hydroxymethyl)morpholine (5.0 g, 42.7 mmol).
- Dissolution: Dissolve the starting material in 100 mL of anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice-water bath.
- Base Addition: Add triethylamine (TEA) (7.1 mL, 51.2 mmol, 1.2 eq) to the stirred solution.
- Protection: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O) (10.3 g, 47.0 mmol, 1.1 eq) in 20 mL of DCM dropwise over 20 minutes.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% EtOAc/Hexanes).
- Work-up: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO<sub>3</sub> (2 x 50 mL), and brine (1 x 50 mL).
- Isolation: Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the residue by flash column chromatography on silica gel (Gradient eluent: 20% to 50% EtOAc in hexanes) to afford tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate as a colorless oil. (Expected yield: 85-95%).

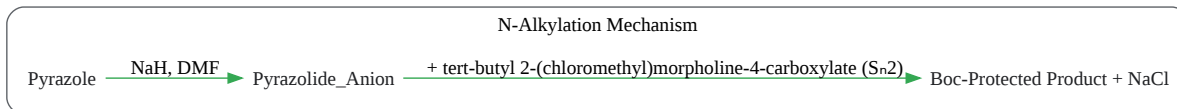
## Step 2: Synthesis of tert-butyl 2-(chloromethyl)morpholine-4-carboxylate

Causality: The hydroxyl group is a poor leaving group. Converting it to a chloride using thionyl chloride provides an excellent electrophile for the subsequent  $S_N2$  reaction with the pyrazole anion.[8][9]

- Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add the product from Step 1 (7.8 g, 35.9 mmol) and dissolve it in 100 mL of anhydrous DCM. Cool the solution to 0 °C.
- Chlorination: Add thionyl chloride (3.1 mL, 43.1 mmol, 1.2 eq) dropwise to the stirred solution. Caution: This reaction is exothermic and releases HCl and SO<sub>2</sub> gas. Perform in a well-ventilated fume hood.
- Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor completion by TLC.
- Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice. Transfer to a separatory funnel and separate the layers.
- Extraction: Wash the organic layer with cold saturated aqueous NaHCO<sub>3</sub> until effervescence ceases, followed by a wash with brine.
- Isolation: Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure. The resulting crude tert-butyl 2-(chloromethyl)morpholine-4-carboxylate is often used in the next step without further purification. (Expected yield: >95%).

### Step 3: Synthesis of tert-butyl 2-((1H-pyrazol-1-yl)methyl)morpholine-4-carboxylate

Causality: Pyrazole is weakly acidic and can be deprotonated by a strong base like sodium hydride to form the pyrazolide anion, a potent nucleophile. This anion then displaces the chloride from the morpholine intermediate in a classic  $S_N2$  reaction.[10] DMF is used as a polar aprotic solvent to solvate the cation and accelerate the reaction.



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